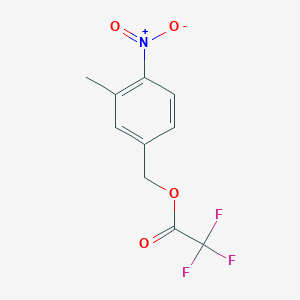
4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone: is a chemical compound with the molecular formula C16H16ClN3OS and a molecular weight of 333.842 . It is a thiosemicarbazone derivative, which are compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 4-ethoxybenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same synthetic route as in laboratory settings but scaled up. This includes ensuring the purity of reactants and maintaining controlled reaction conditions to achieve high yields .
化学反应分析
Types of Reactions: 4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thiosemicarbazones.
科学研究应用
Chemistry: 4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is used as an intermediate in the synthesis of other complex organic molecules. It is also studied for its potential as a ligand in coordination chemistry .
Biology and Medicine: The compound has shown promise in biological studies for its antimicrobial and anticancer activities. It is being researched for its potential to inhibit the growth of various bacterial and fungal strains, as well as its cytotoxic effects on cancer cells .
Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique chemical structure makes it a valuable candidate for further modification and application .
作用机制
The mechanism of action of 4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with cellular targets, leading to the inhibition of key biological processes. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential proteins in microorganisms . In cancer cells, the compound induces apoptosis by disrupting mitochondrial function and generating reactive oxygen species (ROS) .
相似化合物的比较
- 4-Methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 4-Ethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 4-Hydroxy-3-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
Comparison: 4-Ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone stands out due to its unique ethoxy group, which can influence its solubility and reactivity compared to other similar compounds.
属性
CAS 编号 |
769142-64-5 |
|---|---|
分子式 |
C16H16ClN3OS |
分子量 |
333.8 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-3-[(E)-(4-ethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C16H16ClN3OS/c1-2-21-15-8-6-12(7-9-15)11-18-20-16(22)19-14-5-3-4-13(17)10-14/h3-11H,2H2,1H3,(H2,19,20,22)/b18-11+ |
InChI 键 |
HJYVFUGZFXUEGY-WOJGMQOQSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024167.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12024174.png)



![N-(4-fluorophenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12024189.png)


![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-ethoxyphenyl)quinazolin-4(3H)-one](/img/structure/B12024210.png)

![4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024230.png)



